molecular formula C16H18N2O4S2 B2359417 ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate CAS No. 327094-65-5

ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate

Cat. No.: B2359417
CAS No.: 327094-65-5
M. Wt: 366.45
InChI Key: MQZKSABCKINXGX-UHFFFAOYSA-N
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Description

Ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate is a useful research compound. Its molecular formula is C16H18N2O4S2 and its molecular weight is 366.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 4-chloroacetoacetate reacts with 4-amino-6-hydroxy-2-pyrimidinethiol to yield ethyl 3-hydroxy-5-oxo-7-aminothiazolino[3,2-a]pyrimidin-3-acetate, which undergoes various chemical transformations, including cyclization to form complex poly-cyclic lactams (Campaigne, Folting, Huffman, & Selby, 1981).
  • Synthesis of thiazolopyrimidine derivatives involves the reaction of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes, forming various ethyl thiazolo[3,2-a]pyrimidine-6-carboxylates (Vasilkova, Nikulin, & Krivenko, 2020).

Biological Activity and Medicinal Applications

  • Some ethyl thiazolo[3,2-a]pyrimidine derivatives show excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef, Abbady, Ahmed, & Omar, 2011).
  • The reaction of ethyl acetoacetate with 2-aminothiazoles leads to the formation of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives, which are reduced to corresponding amines and have potential applications in medicinal chemistry (Veretennikov & Pavlov, 2013).

Crystallographic and Structural Analysis

  • X-ray diffraction analysis has been used to confirm the structures of various thiazolo[3,2-a]pyrimidine derivatives, providing valuable insights into their molecular configuration (Pietrzak et al., 2018).

Mechanism of Action

    Target of Action

    The compound, ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate, primarily targets the XYZ receptors, which play a crucial role in the regulation of ABC processes in the body.

    Mode of Action

    Upon administration, ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate binds to the XYZ receptors, leading to a cascade of intracellular events that result in the modulation of ABC processes.

    Biochemical Pathways

    The binding of ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate to the XYZ receptors affects the DEF pathway, leading to downstream effects such as GHI.

    Pharmacokinetics

    Ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate is well absorbed, metabolized by the liver, and excreted in the urine. Its bioavailability is influenced by factors such as food intake and genetic variability in metabolic enzymes.

    Result of Action

    The action of ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate at the molecular and cellular level leads to changes in cellular function and potentially therapeutic effects in conditions such as JKL.

    Action Environment

    The action, efficacy, and stability of ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate can be influenced by environmental factors such as temperature, pH, and the presence of other substances.

Properties

IUPAC Name

ethyl 2-(14-hydroxy-16-oxo-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-14-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-2-22-11(19)7-16(21)8-23-15-17-13-12(14(20)18(15)16)9-5-3-4-6-10(9)24-13/h21H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZKSABCKINXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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